Cyclohex-3-enecarboxylic acid, 6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]-
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Overview
Description
6-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound featuring an indole moiety. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 6-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would require precise control of temperature, pH, and the use of appropriate catalysts.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles or other oxidized products.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents .
Medicine
In medicine, indole derivatives are used in the development of drugs targeting various diseases. This compound’s potential biological activities make it a candidate for drug discovery and development .
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials. Its unique chemical properties make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 6-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity. This compound could inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
What sets 6-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID apart is its specific structure, which combines an indole moiety with a cyclohexene ring. This unique combination could result in distinct biological activities and chemical reactivity, making it a valuable compound for further research .
Properties
Molecular Formula |
C19H22N2O3 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C19H22N2O3/c1-12-13(14-6-4-5-9-17(14)21-12)10-11-20-18(22)15-7-2-3-8-16(15)19(23)24/h2-6,9,15-16,21H,7-8,10-11H2,1H3,(H,20,22)(H,23,24) |
InChI Key |
BWNVJRYTHVWIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3CC=CCC3C(=O)O |
Origin of Product |
United States |
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